U-0521

Description

Historical Context of U-0521 Discovery and Initial Characterization.

This compound has been identified and characterized in the scientific literature, with records in databases like PubChem dating back to 2011, although research publications involving the compound predate this. nih.govnih.gov Early studies, such as research published in the late 1960s and early 1980s, focused on its inhibitory properties against key enzymes involved in catecholamine metabolism. caymanchem.com This initial characterization laid the groundwork for understanding its potential as a pharmacological probe.

Significance of this compound as a Pharmacological Research Tool.

This compound holds significance as a research tool primarily due to its ability to inhibit specific enzymes, notably catechol-O-methyltransferase (COMT) and tyrosine hydroxylase. caymanchem.commedchemexpress.com By selectively modulating the activity of these enzymes, researchers can investigate their roles in various biological systems and disease states. Its use has been documented in studies exploring conditions such as Parkinson's disease, where COMT activity is of interest. medchemexpress.com The compound's inhibitory profile allows for the dissection of complex biochemical pathways in vitro and in vivo. caymanchem.com

Overview of this compound's Role in Biochemical and Neuropharmacological Studies.

In biochemical studies, this compound has been instrumental in examining the process of O-methylation catalyzed by COMT. medchemexpress.com Research has shown its dose-dependent inhibition of COMT activity in various contexts, such as in rat red blood cells and corpus striatum. medchemexpress.com This allows researchers to study the impact of reduced catecholamine methylation on downstream biochemical events.

In neuropharmacological studies, this compound has been utilized to investigate the influence of COMT inhibition on neurotransmitter levels and related physiological responses. uni-freiburg.denih.govresearchgate.net For instance, studies have explored its effects on epinephrine-induced contractions in isolated tissues and its impact on blood glucose levels in animal models. caymanchem.com Furthermore, research involving this compound has examined its influence on blood pressure in hypertensive models. caymanchem.com Its application in these studies helps to elucidate the neurochemical pathways regulated by the enzymes it inhibits.

Detailed research findings regarding this compound's inhibitory effects on COMT have been reported. One study indicated that this compound inhibits COMT activity in rat red blood cells with an IC50 of 6 x 10^-6 M. medchemexpress.com Another study demonstrated dose-dependent inhibition of COMT activity in rats, with 50% inhibition achieved at 90 mg/kg and 90% inhibition at 250 mg/kg. medchemexpress.com

Here is a summary of some research findings:

| Target Enzyme | Species/System | Effect | Key Finding | Source |

| COMT | Rat liver enzyme | Inhibition | Ki = 7.8 µM | caymanchem.com |

| Tyrosine Hydroxylase | Rabbit adrenal enzyme | Inhibition | IC50 = 1 µM | caymanchem.com |

| COMT | Rat red blood cells | Inhibition | IC50 = 6 x 10-6 M | medchemexpress.com |

| COMT | Rat (in vivo) | Inhibition | 50% inhibition at 90 mg/kg, 90% at 250 mg/kg | medchemexpress.com |

| Extraneuronal uptake | - | Influence | Influences hyperglycemia from sympathomimetics | caymanchem.com |

This compound has also been used in studies involving norepinephrine transporter (NET) activity in cell lines, demonstrating its ability to inhibit the formation of normetanephrine, a COMT-dependent metabolite of norepinephrine. nih.gov This inhibition led to an increase in intracellular norepinephrine content. nih.gov

Propriétés

IUPAC Name |

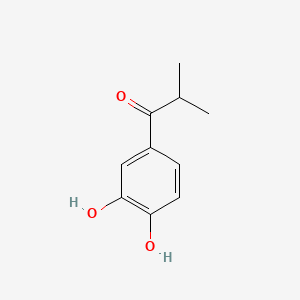

1-(3,4-dihydroxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQLKIBLTMPAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203119 | |

| Record name | U 0521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-89-7 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 0521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000738074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | U 0521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Action of U-0521

Catechol-O-methyltransferase (COMT) Inhibition by U-0521.

Catechol-O-methyltransferase (COMT) is an enzyme that catalyzes the transfer of a methyl group to catecholamines, leading to their inactivation through O-methylation. wikipedia.orgcnr.it this compound functions as an inhibitor of COMT, thereby affecting the metabolic fate of catecholamines. wikipedia.orgwikipedia.orgresearchgate.netnih.govgenecards.orgtdx.cat

Research has characterized the inhibitory potency of this compound against COMT. In vitro studies using rat red blood cells (RBC), this compound inhibited COMT activity in a dose-dependent manner, with an IC₅₀ value reported as 6 x 10⁻⁶ M (6 µM). wikipedia.orgresearchgate.net Studies involving the rat liver enzyme determined a Ki value of 7.8 µM for this compound, indicating its affinity as a COMT inhibitor. nih.gov

In vivo experiments in rats have also demonstrated dose-dependent inhibition of COMT activity in RBC following administration of this compound. wikipedia.orgresearchgate.net A maximum inhibition of 90% of enzyme activity in RBC was observed with a dose of 250 mg/kg, with the peak effect occurring at 5 minutes and enzyme activity recovering within 90 minutes. wikipedia.org

Table 1: In Vitro COMT Inhibition by this compound

| Enzyme Source | Inhibition Type | Metric | Value | Reference |

| Rat Red Blood Cells | Dose-dependent | IC₅₀ | 6 µM | wikipedia.orgresearchgate.net |

| Rat Liver Enzyme | Competitive | Ki | 7.8 µM | nih.gov |

By inhibiting COMT, this compound alters the normal metabolic pathways of catecholamines, specifically the O-methylation process. nih.govgenecards.orgtdx.cat This inhibition can lead to increased levels of parent catecholamines in tissues where COMT plays a significant role in their degradation. nih.govgenecards.orgtdx.cat

Studies have shown that this compound can enhance the accumulation of L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine, in rat red blood cells and corpus striatum when administered prior to L-DOPA injection. wikipedia.org This effect is attributed to the inhibition of COMT-mediated metabolism of L-DOPA. wikipedia.org

Furthermore, this compound has been used in research to differentiate the roles of COMT and neuronal uptake in the inactivation of catecholamines. nih.govgenecards.orgtdx.cat Its ability to block extraneuronal O-methylation has been shown to cause supersensitivity to catecholamines in certain tissues, such as cat papillary muscle and nictitating membrane. nih.gov In rabbit aorta, this compound, similar to hydrocortisone and other known COMT inhibitors, potentiated responses to epinephrine more significantly than to norepinephrine and enhanced responses to isoproterenol. genecards.orgtdx.cat This highlights the importance of O-methylation via COMT as a major pathway for the inactivation of these catecholamines in vascular tissue. genecards.org

The inhibition of COMT by this compound can directly influence the intracellular content and stability of catecholamines, particularly in cells that express catecholamine transporters and COMT. In Chinese hamster ovary (CHO) cells expressing the norepinephrine transporter (NET), this compound significantly increased the stability of loaded [³H]-norepinephrine. This was evidenced by a partial preservation of intracellular [³H] and a reduction in its "leakage" from the cells.

Specifically, this compound dose-dependently increased intracellular [³H]-norepinephrine retention, leading to a maximal increase of 4.5-fold. The compound largely inhibited the formation of normetanephrine, the COMT-dependent metabolite of norepinephrine, resulting in a parallel preservation of intracellular norepinephrine content. This indicates that COMT activity in these cells contributes to the metabolism and subsequent loss of intracellular norepinephrine, and this compound effectively counteracts this process.

Impact of this compound on Catecholamine Metabolism and O-methylation Pathways.

Tyrosine Hydroxylase (TH) Inhibition by this compound.

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the hydroxylation of tyrosine to L-DOPA. nih.gov this compound has also been identified as an inhibitor of TH. wikipedia.orgwikipedia.orgnih.gov

This compound is characterized as a competitive inhibitor of tyrosine hydroxylase. wikipedia.org As a synthetic catechol, its structure allows it to interact with the enzyme, interfering with its catalytic activity. wikipedia.orgwikipedia.org While specific details regarding the precise binding site and molecular mechanism of this compound's interaction with TH are not extensively detailed in the provided information, its classification as a competitive inhibitor suggests it likely competes with the natural substrate, tyrosine, for binding to the enzyme's active site. wikipedia.orgwikipedia.org

Studies have compared the inhibitory potency of this compound on TH to that of endogenous catechols, which are known to exert feedback inhibition on the enzyme. wikipedia.org this compound was found to be a more potent inhibitor of tyrosine hydroxylation than natural catechols such as norepinephrine and 2-hydroxyestradiol in both in vitro and in situ assays. wikipedia.org

In vitro studies using the rabbit adrenal enzyme reported an IC₅₀ value of 1 µM for this compound's inhibition of TH. nih.gov Comparative studies showed IC₅₀ values for this compound ranging from 30 to 600 nM across different in vitro and in situ assay systems, indicating a higher potency compared to the tested natural catechols. wikipedia.org For instance, 2-hydroxyestradiol exhibited IC₅₀ values of 10 µM in vitro and 100 µM in situ, while norepinephrine also showed lower potency compared to this compound. wikipedia.org

Table 2: Tyrosine Hydroxylase Inhibition by this compound and Endogenous Catechols

| Compound | Enzyme Source | Assay Type | Metric | Value | Reference |

| This compound | Rabbit Adrenal Enzyme | In vitro | IC₅₀ | 1 µM | nih.gov |

| This compound | Various | In vitro | IC₅₀ | 30-600 nM | wikipedia.org |

| This compound | Various | In situ | IC₅₀ | 30-600 nM | wikipedia.org |

| 2-hydroxyestradiol | Various | In vitro | IC₅₀ | 10 µM | wikipedia.org |

| 2-hydroxyestradiol | Various | In situ | IC₅₀ | 100 µM | wikipedia.org |

| Norepinephrine | Various | In vitro | IC₅₀ | Less potent than this compound | wikipedia.org |

| Norepinephrine | Various | In situ | IC₅₀ | Less potent than this compound | wikipedia.org |

The dual inhibitory activity of this compound on both COMT and TH highlights its complex pharmacological profile and its utility as a research tool for investigating the roles of these enzymes in catecholamine homeostasis and related physiological processes.

Elucidation of Tyrosine Hydroxylase Inhibition Mechanism by this compound.

Interplay of this compound with Other Enzyme Systems and Transporters.

The inhibitory action of this compound on key metabolic enzymes results in significant interplay with other enzyme systems and transporters, particularly those involved in the disposition of monoamines.

Modulation of Norepinephrine Transporter (NET) Apparent Function via COMT Inhibition.

Research has demonstrated that this compound, through its inhibition of catechol-O-methyltransferase (COMT), can modulate the apparent function of the norepinephrine transporter (NET). Studies conducted in Chinese hamster ovary (CHO) cells transfected with NET cDNA revealed the presence of COMT activity within these cells, which is responsible for the metabolism of norepinephrine (NE) to normetanephrine (NMN). wikidata.orgontosight.ai

In these studies, this compound dose-dependently increased the intracellular retention of [3H]-NE. wikidata.orgontosight.ai At a concentration of 50 µM, this compound largely inhibited the leakage of [3H]-NE from the cells and doubled the apparent Vmax for [3H]-NE uptake. wikidata.orgontosight.ai Furthermore, the addition of this compound during the uptake incubation period led to an eight-fold increase in intracellular NE content. ontosight.ai this compound significantly inhibited the formation of NMN, a COMT-dependent metabolite of NE, resulting in a parallel preservation of intracellular NE levels. wikidata.orgontosight.ai These findings indicate that COMT activity in these transfected cells metabolizes accumulated NE, and the inhibition of this process by this compound alters the observed characteristics of NET function, making them more similar to those described in native neuronal preparations. wikidata.orgontosight.ai

The following table summarizes key data on this compound's effects on intracellular NE retention and NMN formation in CHO cells expressing NET:

| Treatment (this compound) | Intracellular [3H]-NE Retention (Fold Increase) | Apparent Vmax for [3H]-NE Uptake (Change) | NMN Formation | Intracellular NE Content (Fold Increase) |

| Dose-dependent | Up to 4.5 fold maximal increase | Doubled (at 50 µM) | Inhibited | 8 fold (during uptake incubation) |

Indirect Effects on Amine Inactivation Pathways.

Catechol-O-methyltransferase (COMT) is a major enzyme involved in the inactivation of catecholamines through O-methylation. guidetopharmacology.orgciteab.comctdbase.orgfishersci.be By inhibiting COMT, this compound directly impacts this significant amine inactivation pathway. wikidata.orgontosight.aiguidetopharmacology.orgciteab.comctdbase.orgfishersci.be

The metabolism of catecholamines like norepinephrine and adrenaline involves both O-methylation by COMT and deamination by monoamine oxidase (MAO). wikidata.orgontosight.aialfa-chemistry.com Studies have contrasted the effects of COMT inhibitors like this compound with those of MAO inhibitors on norepinephrine metabolism. In CHO cells expressing NET, MAO inhibitors had little effect on intracellular [3H]-NE retention or leakage, unlike this compound which significantly increased retention and inhibited leakage. wikidata.orgontosight.ai This highlights the distinct roles of these two enzyme systems in catecholamine metabolism and confirms this compound's specific influence on the COMT-mediated pathway.

The relative importance of O-methylation versus neuronal uptake (mediated by NET) and deamination (mediated by MAO) in the inactivation of norepinephrine and adrenaline can vary depending on the tissue. Research in the dog renal artery, for instance, indicated that O-methylation is a very clearly the most important pathway for the inactivation of both norepinephrine and adrenaline in this tissue. alfa-chemistry.com this compound's inhibition of COMT would therefore have a particularly notable impact on catecholamine levels in tissues where O-methylation is the predominant inactivation route.

Molecular Targets and Signal Transduction Pathways Influenced by this compound.

This compound exerts its influence through interactions with specific molecular targets, which in turn can affect downstream signal transduction pathways.

Effects of this compound on Cellular Signaling Cascades.

The primary molecular target of this compound is catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolic inactivation of catecholamines. guidetopharmacology.orgciteab.comctdbase.orgciteab.comfishersci.ca By inhibiting COMT, this compound increases the local concentrations of catecholamines such as norepinephrine, epinephrine, and dopamine. guidetopharmacology.org These catecholamines are ligands for adrenergic receptors, which are predominantly G protein-coupled receptors (GPCRs). nih.govwikiwand.comguidetopharmacology.org Activation of adrenergic receptors triggers various intracellular signaling cascades, often involving the generation of second messengers like cyclic AMP (cAMP). nih.govwikiwand.comguidetopharmacology.orgwikipedia.org Therefore, by increasing catecholamine levels, this compound indirectly influences these downstream signaling events modulated by adrenergic receptors.

Beyond COMT, this compound has also been reported to inhibit tyrosine hydroxylase (TH), an enzyme involved in the biosynthesis of catecholamines, with an IC50 of 1 µM for the rabbit adrenal enzyme. citeab.com Inhibition of TH would reduce the synthesis of catecholamines, representing a distinct mechanism of action compared to COMT inhibition.

In the context of steroid metabolism, this compound has been shown to enhance the inhibitory effect of catecholestrogens on androstenedione production in porcine thecal cells. wikipedia.org This effect is attributed to this compound's COMT inhibition, which reduces the metabolism of catecholestrogens. wikipedia.org The study indicated that catecholestrogen actions in this system are exerted at a site(s) distal to cyclic AMP generation, suggesting that this compound's influence here is through modulating the availability of catecholestrogens that affect downstream signaling pathways independently of cAMP. wikipedia.org

Exploration of Other Potential Molecular Interactions Beyond Primary Targets.

While COMT and tyrosine hydroxylase are identified as primary enzymatic targets, investigations have explored other potential molecular interactions of this compound. Studies have indicated that this compound possesses a low affinity for the estrogen receptor, approximately 0.001% that of estradiol, and exhibits weak estrogenic activity at concentrations higher than those required for COMT inhibition. guidetopharmacology.org This suggests a potential, albeit weak, interaction with estrogen signaling pathways, distinct from its effects on catecholamine metabolism.

Chemically, this compound is characterized as a distinctive acid halide that can react with nucleophiles, facilitating acylation reactions. guidetopharmacology.org While this describes its chemical reactivity, the specific biological molecules, other than enzymes, with which it might interact via such mechanisms beyond its primary inhibitory roles are not extensively detailed in the provided information.

Pharmacological and Biological Effects of U-0521

Cardiovascular System Responses to U-0521

Studies have examined the effects of this compound on the cardiovascular system, including its potential antihypertensive properties and its interactions with catecholamines in cardiac and vascular tissues.

Investigation of Antihypertensive Effects of this compound

Research has indicated that this compound possesses antihypertensive effects in specific animal models. Continuous subcutaneous administration of this compound to adult male Spontaneously Hypertensive Rats (SHR) at a dose of 10 µmoles per day resulted in a reduction in blood pressure from 160 mmHg to 125 mmHg. This effect was observed within two days and persisted for the two-week duration of the administration, with blood pressure gradually returning to baseline upon cessation of treatment. nih.gov Oral administration of this compound at a rate of 50 mg/kg/day also demonstrated an antihypertensive effect in SHRs. nih.gov However, similar treatment in normotensive Wistar Kyoto rats (WKY) did not produce a hypotensive effect. nih.gov In juvenile SHRs, subcutaneous administration of the same dose led to a blockade in the expression of hypertension. nih.gov

Influences of this compound on Atrial Reactivity and Contractility to Noradrenaline

This compound has been shown to influence the reactivity and contractility of isolated atria to noradrenaline. In studies using isolated rat atria, incubation with this compound enhanced the maximal augmentation of atrial isometric tension evoked by noradrenaline. oup.com This suggests that this compound can potentiate the inotropic effects of noradrenaline on atrial muscle. A small positive chronotropic effect of this compound has also been observed on kitten atria. nih.gov The beta-adrenoceptor blocker bupranolol was found to antagonize the positive chronotropic effects of this compound to the same extent as the effects of isoprenaline on single cells and atria of the rat, suggesting mediation through the same beta-adrenoceptors. nih.gov

Potentiation of Catecholamine Responses in Vascular Smooth Muscle by this compound

This compound has been observed to potentiate the contractor responses to catecholamines in vascular smooth muscle. Studies using rabbit aortic strips have shown that compounds which inhibit catechol-O-methyltransferase (including this compound) potentiated responses to catecholamines such as adrenaline, alpha-methylnoradrenaline, and noradrenaline. nih.govnih.gov This potentiation by COMT inhibitors suggests a role for the inhibition of extraneuronal inactivation of catecholamines in enhancing their effects on vascular smooth muscle. nih.govnih.gov Experiments utilizing the oil immersion technique, which minimizes drug diffusion from the tissue, indicated that methylxanthines potentiated responses by inhibiting the extraneuronal inactivation of catecholamines. nih.govnih.gov this compound, as a COMT inhibitor, appears to act through a similar mechanism. nih.govnih.gov

Neuropharmacological Effects of this compound

This compound has also been investigated for its effects on the neuropharmacological system, particularly in the context of Parkinson's Disease models and its modulation of the dopaminergic system.

Modulation of Dopaminergic System Function by this compound

This compound's role as a COMT inhibitor directly impacts the metabolism of dopamine, a key neurotransmitter in the dopaminergic system. By inhibiting COMT, this compound can reduce the O-methylation of dopamine, thereby increasing its concentration and prolonging its activity at receptors. jst.go.jp The dopaminergic system is involved in various functions, including motor control, reward, and motivation. nih.govfrontiersin.orgfrontiersin.org Modulation of this system through COMT inhibition by compounds like this compound can influence these processes. While specific detailed research findings on this compound's direct modulation of dopaminergic system function beyond its COMT inhibitory activity are not extensively detailed in the provided search results, its established mechanism of action strongly suggests an indirect modulatory effect by altering dopamine metabolism. glpbio.comjst.go.jp

Investigations of this compound in Diverse Biological Systems.

Research into this compound has explored its impact on enzymatic activity and biological processes in different cellular and tissue environments.

In vitro studies using human red blood cells investigated the uptake of L-DOPA, a precursor to dopamine nih.gov. These studies revealed that L-DOPA uptake involves both saturable and non-saturable components, mediated by the L and T amino acid uptake systems nih.gov. This compound was identified as a potent inhibitor of both of these systems in red blood cells nih.gov.

Studies involving transfected CHO cells expressing the norepinephrine transporter (NET) examined the influence of COMT activity on norepinephrine uptake kinetics nih.gov. Pre-incubation with 50 µM this compound significantly increased intracellular radioactivity levels by 4.5-fold nih.gov. This compound reduced the amount of normetanephrine (NMN), a metabolite of norepinephrine formed by COMT, by 55%, while preserving cellular norepinephrine content nih.gov. This suggests that in these cells, norepinephrine loss is largely due to its metabolism to NMN and subsequent leakage nih.gov. The presence of this compound also affected the sodium-dependent retention of tritium-labeled norepinephrine, with a greater suppression of retention observed at lower sodium concentrations compared to controls nih.gov.

In isolated lung parenchyma of pigs, the effects of this compound on catecholamine uptake were examined scispace.com. This compound (60 µM) caused small but statistically significant reductions in cellular radioactivity derived from both [³H]-norepinephrine and [³H]-isoprenaline scispace.com. While this could be due to COMT inhibition, it was also suggested that this compound might weakly inhibit extraneuronal uptake itself scispace.com. The study also indicated that β-adrenoceptors in this tissue are in close proximity to a compartment containing COMT activity scispace.com.

Research on the cellular mechanisms of learning and memory in mammalian sympathetic ganglia has also involved this compound researchgate.net. Studies investigating the role of cAMP in dopamine-induced slow inhibitory postsynaptic potentials (sIPSPs) in rabbit superior cervical ganglion preparations utilized this compound researchgate.net. While bath application of dopamine sometimes resulted in small increases in cAMP, the use of the COMT blocker this compound produced larger and more consistent cAMP increases, suggesting that COMT activity can influence the levels of dopamine available to stimulate cAMP production researchgate.net.

Studies in rabbit aorta investigated the mechanism by which hydrocortisone potentiates responses to epinephrine and norepinephrine ahajournals.org. This compound, as a known COMT inhibitor, was used in these experiments ahajournals.org. This compound potentiated responses of aortic strips to epinephrine much more significantly than to norepinephrine ahajournals.org. It also enhanced responses to isoproterenol and nordefrin to a similar extent as hydrocortisone ahajournals.org. The combination of hydrocortisone and this compound did not produce greater potentiation than this compound alone, and hydrocortisone was found to abolish the enhancing effects of known COMT inhibitors, supporting the idea that hydrocortisone's potentiating effect in this context is related to COMT inhibition ahajournals.org.

In vivo studies in male Sprague-Dawley rats demonstrated that this compound inhibits COMT activity in a dose-dependent manner when administered intraperitoneally medchemexpress.com. A 50% inhibition of enzyme activity was observed at 90 mg/kg, with a maximum inhibition of 90% achieved at 250 mg/kg medchemexpress.com.

In Vitro and in Vivo Research Methodologies for U-0521 Studies

Methodological Considerations and Confounding Factors in U-0521 Research

Methodological considerations are paramount in this compound research to ensure the reliability and validity of findings. In both in vitro and in vivo settings, accurately quantifying COMT inhibition and its downstream effects requires careful experimental design and execution.

In vitro studies, while offering controlled conditions, must consider factors such as cell viability, the specific expression levels of relevant enzymes and transporters (like COMT and NET), and the incubation conditions (temperature, time, substrate concentration). uni.lu The choice of buffer and the method of terminating reactions are also critical to accurately reflect the enzymatic activity and prevent artefactual results.

In vivo studies introduce additional complexities. Factors such as the route of administration, pharmacokinetics (absorption, distribution, metabolism, excretion), and the potential for this compound to affect multiple physiological systems can act as confounding factors. nih.govguidetopharmacology.org For instance, while this compound is primarily studied as a COMT inhibitor, its potential interactions with other enzymes or receptors could influence the observed outcomes. nih.gov

To mitigate confounding, researchers employ various strategies. Study design techniques such as randomization of animals to different treatment groups and matching of subjects based on relevant characteristics can help ensure that potential confounders are evenly distributed. fishersci.caontosight.aifishersci.ca Including appropriate control groups, such as vehicle controls or groups treated with other known COMT inhibitors (e.g., tropolone or pyrogallol), is essential for attributing observed effects specifically to this compound. nih.gov

Furthermore, statistical methods play a crucial role in accounting for potential confounding factors during data analysis. fishersci.caontosight.aifishersci.ca Techniques such as stratified analysis or multivariable regression can help isolate the effect of this compound while controlling for the influence of other variables. fishersci.caontosight.ai

Detailed research findings highlight the importance of these methodological considerations. For example, in rat studies, this compound demonstrated a dose-dependent inhibition of COMT activity. A 50% inhibition was observed at approximately 90 mg/kg, while a maximum inhibition of 90% was achieved at 250 mg/kg. mims.com

Studies in CHO cells expressing NET showed that pre-incubation with 50 µM this compound significantly increased the stability of intracellular [³H]-NE, reducing its extracellular leakage. uni.lu This finding underscores how COMT activity can influence the apparent properties of neurotransmitter transporters in in vitro systems, highlighting the need to account for such enzymatic activity when studying transporter function. uni.lu

In studies using rabbit aortic strips, this compound, similar to other COMT inhibitors like tropolone and pyrogallol, potentiated responses to epinephrine. nih.gov The use of the oil immersion technique in these experiments was a specific methodological choice to ensure that the observed potentiation was due to reduced inactivation of epinephrine by COMT rather than diffusion artifacts. nih.gov

Comparative Studies and Analogues of U-0521

Comparative Analysis of U-0521 with Other COMT Inhibitors

This compound belongs to an earlier generation of COMT inhibitors. Comparing it with both earlier and later inhibitors highlights the evolution of COMT inhibition strategies.

Examination of First-Generation COMT Inhibitors (e.g., Tropolone, Pyrogallol)

First-generation COMT inhibitors include compounds like tropolone and pyrogallol bocsci.comwikipedia.orgfishersci.canih.govuni.luresearchgate.nethelsinki.fi. These compounds, along with this compound, were among the initial substances used to explore COMT inhibition bocsci.comrsc.org. Tropolone is a cyclic ketone, while pyrogallol is a benzenetriol wikipedia.orgnih.gov. Like this compound, tropolone and pyrogallol have been used as in vitro tools to study COMT activity bocsci.com. Studies in rabbit aortic strips showed that known COMT inhibitors, including this compound, tropolone, and pyrogallol, potentiated responses to epinephrine, suggesting their inhibitory effect on the enzyme responsible for epinephrine inactivation ahajournals.orgahajournals.org.

Comparison with Second-Generation COMT Inhibitors (e.g., Entacapone, Tolcapone, Nitecapone)

Second-generation COMT inhibitors represent a significant advancement and include compounds such as entacapone, tolcapone, and nitecapone researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.govnih.govlabsolu.cahelsinki.fi. These inhibitors are often nitrocatechol derivatives rsc.orgresearchgate.nethelsinki.fi. Entacapone and tolcapone are used in the treatment of Parkinson's disease to prolong the half-life of levodopa researchgate.net. Nitecapone was also investigated as an antiparkinson medication but was not marketed wikipedia.org.

In terms of potency, entacapone has been noted to be significantly more potent than this compound as a COMT inhibitor nih.gov. One source indicates that entacapone is about 1000 times more potent than this compound, with half-maximal inhibitory concentrations (IC50) of 0.01 μg and 6 μg, respectively nih.gov.

Differences in Inhibitory Potency, Selectivity, and Biological Outcomes

First-generation COMT inhibitors, including this compound, tropolone, and pyrogallol, generally exhibited low efficacy in vivo, were short-acting, lacked selectivity, and showed toxicity bocsci.comresearchgate.net. Although animal studies with these early inhibitors were not highly promising, some clinical studies were conducted but yielded disappointing results due to poor efficacy and notable side effects bocsci.com.

In contrast, second-generation inhibitors like entacapone and tolcapone are described as potent, selective, and orally active COMT inhibitors bocsci.comhelsinki.fi. Entacapone primarily exerts a peripheral effect, while tolcapone can also inhibit COMT in the brain helsinki.firesearchgate.net. These newer inhibitors have demonstrated the ability to alter levodopa metabolism in vivo, reducing levels of 3-O-methyldopa (3-OMD) and increasing the bioavailability of levodopa in plasma researchgate.netresearchgate.net. This enhanced and extended effect of levodopa has been beneficial in patients with fluctuating Parkinson's disease researchgate.net.

This compound, despite its limitations in vivo and in clinical studies, provided early proof of concept for COMT inhibition as a potential therapeutic strategy nih.gov. Studies with this compound in rats showed that it could effectively block the accumulation of OMD in plasma and enhance L-DOPA metabolism in the brain after intraperitoneal injection, although it was not active orally nih.govresearchgate.net.

| COMT Inhibitor | Generation | Chemical Class | In Vivo Efficacy | Duration of Action | Selectivity | Toxicity | Potency (vs. This compound) | Primary Action |

| Tropolone | First | Cyclic ketone | Low bocsci.comresearchgate.net | Short bocsci.com | Low bocsci.com | Toxic bocsci.comresearchgate.net | ||

| Pyrogallol | First | Benzenetriol | Low bocsci.comresearchgate.net | Short bocsci.com | Low bocsci.com | Toxic bocsci.comresearchgate.net | ||

| This compound | First | Catechol derivative | Low bocsci.comresearchgate.net | Short bocsci.com | Low bocsci.com | Toxic bocsci.comresearchgate.net | Baseline | |

| Entacapone | Second | Nitrocatechol | High researchgate.net | Longer researchgate.net | High helsinki.fi | Lower | ~1000x more potent nih.gov | Peripheral helsinki.firesearchgate.net |

| Tolcapone | Second | Nitrocatechol | High researchgate.net | Longer researchgate.net | High helsinki.fi | Associated with liver toxicity wikipedia.orggoodrx.com | Peripheral and Central helsinki.firesearchgate.net | |

| Nitecapone | Second | Nitrocatechol | High (in animals) researchgate.net | High helsinki.fi |

Structure-Activity Relationship (SAR) Studies Related to this compound

SAR studies aim to understand how modifications to a molecule's structure affect its biological activity. For COMT inhibitors, this involves examining how changes in chemical structure influence their ability to inhibit the enzyme.

Influence of Chemical Modifications on Enzyme Inhibition

The development of more potent and selective COMT inhibitors, such as the second-generation compounds, was guided by SAR studies nih.gov. Early work with compounds like this compound and other catechol derivatives provided foundational insights. The presence of a catechol moiety is a key structural feature for many COMT inhibitors scbt.comresearchgate.net.

The discovery and development of nitrocatechol inhibitors like entacapone highlighted the importance of a nitro group at position 5 of the catechol ring for effective COMT inhibition nih.govrsc.org. SAR studies focused on modifying this position to improve pharmacokinetic properties rsc.org. Further optimization led to compounds with favorable in vivo pharmacological profiles rsc.org.

While specific detailed SAR studies directly focused on modifications of this compound itself to develop new inhibitors are not extensively highlighted in the provided texts, the research using this compound as an early COMT inhibitor contributed to the broader understanding of structural requirements for COMT inhibition. This understanding then informed the design of later, more effective compounds through extensive synthetic chemistry efforts nih.gov.

Therapeutic and Research Implications of U-0521

U-0521 as a Pharmacological Probe for Dissecting Catecholamine Pathways.

This compound functions as a pharmacological probe primarily through its inhibitory activity on catechol-O-methyltransferase (COMT) and tyrosine hydroxylase. medchemexpress.comcaymanchem.com COMT is a key enzyme responsible for the O-methylation of catecholamines, such as dopamine, norepinephrine, and epinephrine, leading to their inactivation. mims.commims.comguidetopharmacology.org Tyrosine hydroxylase, on the other hand, is the rate-limiting enzyme in the biosynthesis of catecholamines. caymanchem.com By inhibiting these enzymes, this compound allows researchers to investigate the roles of COMT and tyrosine hydroxylase in regulating catecholamine levels and signaling in various biological systems.

Studies have demonstrated this compound's ability to inhibit COMT activity in a dose-dependent manner. For instance, it has been shown to inhibit red blood cell COMT activity with an IC₅₀ of 6 x 10⁻⁶ M. medchemexpress.com In vivo studies in rats have indicated that this compound can inhibit COMT activity in a dose-dependent manner, achieving 50% inhibition at 90 mg/kg and up to 90% inhibition at 250 mg/kg. medchemexpress.com This inhibition leads to increased levels of native catecholamines by reducing their metabolic breakdown. mims.commims.com

Furthermore, this compound has been reported to inhibit tyrosine hydroxylase, impacting the synthesis of catecholamines. caymanchem.com The inhibition of both degradation and synthesis pathways makes this compound a complex but informative probe for understanding the intricate balance of catecholamine dynamics.

Contributions of this compound Research to Understanding Neurotransmitter Homeostasis.

Research utilizing this compound has significantly contributed to the understanding of neurotransmitter homeostasis, particularly concerning catecholamines. By inhibiting COMT, this compound helps elucidate the role of this enzyme in maintaining the balance of catecholamine neurotransmitters in the synaptic cleft and extraneuronal spaces. mims.commims.com

Studies using this compound have shown that inhibiting COMT can lead to increased levels of norepinephrine and epinephrine, thereby enhancing their effects on target tissues. caymanchem.comahajournals.org This potentiation of catecholamine responses highlights the importance of COMT in regulating the duration and intensity of neurotransmitter signaling. For example, this compound has been shown to enhance epinephrine-induced contractions in isolated rabbit atria. caymanchem.com Similarly, it has been observed to enhance isoprenaline- or epinephrine-induced increases in blood glucose levels in pancreatectomized rats. caymanchem.com

Research Directions for this compound in Neurological and Cardiovascular Contexts.

The pharmacological properties of this compound suggest several research directions, particularly in neurological and cardiovascular contexts where catecholamines play crucial roles.

In neurological research, this compound's ability to modulate catecholamine levels makes it relevant for studying conditions associated with dysregulated neurotransmission. Given its effect on COMT, an enzyme involved in dopamine metabolism, this compound has been suggested to have potential in the research of Parkinson's disease, a neurodegenerative disorder characterized by dopamine depletion. medchemexpress.comresearchgate.net Research could explore how COMT inhibition by this compound affects dopamine levels and signaling in relevant models of Parkinson's disease, potentially offering insights into therapeutic strategies.

In cardiovascular research, catecholamines like norepinephrine and epinephrine are critical regulators of heart rate, blood pressure, and vascular tone. mims.comnih.gov this compound's ability to enhance the effects of these amines by inhibiting their breakdown suggests its utility in studying cardiovascular regulation and the pathophysiology of conditions like hypertension. caymanchem.comahajournals.org Studies have shown that this compound can decrease blood pressure in spontaneously hypertensive rats, but not in normotensive rats, when administered at a dose of 50 mg/kg. caymanchem.com This indicates a potential area of research into the role of COMT in hypertension.

Further research directions could involve investigating the specific effects of this compound on different catecholamine receptors and signaling pathways in both neuronal and cardiovascular tissues. Understanding the interplay between COMT inhibition, tyrosine hydroxylase inhibition, and downstream effects on receptor activation could provide valuable insights into the complex roles of catecholamines in health and disease.

Limitations and Caveats of this compound as a Research Compound.

Despite its utility as a pharmacological probe, this compound has limitations and caveats that researchers must consider. One significant aspect is its dual inhibitory activity on both COMT and tyrosine hydroxylase. caymanchem.com While this can be useful for studying the interplay of synthesis and degradation, it can also complicate the interpretation of results, as it is challenging to isolate the effects of inhibiting a single enzyme.

Another limitation is the potential for off-target effects. As with any pharmacological agent, this compound may interact with other enzymes, receptors, or transporters, leading to effects unrelated to its primary targets. cdnsciencepub.com These off-target interactions could confound experimental outcomes and necessitate careful control experiments to attribute observed effects specifically to COMT or tyrosine hydroxylase inhibition.

Furthermore, the in vivo pharmacokinetics and tissue distribution of this compound can influence its effectiveness and the interpretation of in vivo study results. Factors such as absorption, metabolism by enzymes other than COMT, and excretion can affect the concentration of this compound reaching target tissues.

The lack of highly selective action solely on COMT or tyrosine hydroxylase means that this compound is best utilized in conjunction with other more selective inhibitors or genetic approaches to fully dissect the roles of these enzymes in catecholamine pathways.

Future Directions in U-0521 Research

Q & A

Q. How can researchers mitigate peer review critiques of this compound studies?

- Preemptively address limitations (e.g., "Our in vitro model does not recapitulate hepatic metabolism") and provide replication datasets in supplementary materials. Use structured abstracts and visual abstracts to enhance clarity. Cite recent preprints to demonstrate awareness of emerging trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.